6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of pyrazolothiazines This compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a nitrophenyl group attached to a dihydropyrazolothiazine core
Preparation Methods
The synthesis of 1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.
Thiazine ring formation: The pyrazole intermediate is then reacted with a thioamide to form the thiazine ring.
Introduction of substituents: The isopropyl, methyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
1-ISOPROPYL-6-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with other similar compounds, such as:
2-ISOPROPYL-4-METHYLTHIAZOLE: This compound shares the isopropyl and methyl groups but has a different core structure.
3-METHYL-2-(4-NITROPHENYL)PYRIDINE: Similar in having a nitrophenyl group, but with a pyridine ring instead of a pyrazolothiazine core.
4-(4-BIPHENYL)-2-(3-METHYL-2-PYRIDYL)THIAZOLE: This compound has a thiazole ring and biphenyl group, offering different chemical properties and applications.
Properties
Molecular Formula |
C15H16N4O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-methyl-4-(4-nitrophenyl)-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C15H16N4O3S/c1-8(2)18-14-12(15(20)17-18)13(23-9(3)16-14)10-4-6-11(7-5-10)19(21)22/h4-8,13H,1-3H3,(H,17,20) |
InChI Key |
YDHNBKFUTFXWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.